molecular formula C10H8BFO4 B10854609 Xeruborbactam CAS No. 2170834-63-4

Xeruborbactam

Cat. No.: B10854609
CAS No.: 2170834-63-4
M. Wt: 221.98 g/mol
InChI Key: KOHUFVUIYUCFNG-PHDIDXHHSA-N
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Description

Xeruborbactam, also known as QPX7728, is an investigational novel β-lactamase inhibitor designed to combat antibiotic resistance, particularly against Gram-negative bacteria. It exhibits a broad inhibitory spectrum against various β-lactamases, enzymes that bacteria produce to degrade β-lactam antibiotics, including penicillins and carbapenems. This compound is particularly effective against metallo-β-lactamases, which are often resistant to existing inhibitors. This compound is being developed in combination with other antibiotics to enhance their efficacy against resistant strains, such as those found in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.

Preparation Methods

Key Preparation Techniques for Xeruborbactam

General Overview of Preparation Techniques

This compound is prepared using techniques common to cyclic boronate inhibitors. These methods ensure that the compound achieves the desired chemical structure and potency necessary for its function as a beta-lactamase inhibitor[].

Solvent-Based Preparation

Solvent choice plays a critical role in the preparation of this compound. Studies have shown that this compound is soluble in dimethyl sulfoxide (DMSO), which is often used during its preparation to ensure proper dissolution and stability[]. The use of appropriate solvents helps prevent issues such as precipitation or degradation during synthesis.

Temperature-Controlled Preparation

Temperature control is another essential factor during this compound’s preparation. Maintaining specific temperature ranges ensures that the compound does not degrade or lose potency during synthesis. For example, solutions of this compound are often stored at -80°C to preserve their stability until use[].

pH Control During Preparation

The pH level during the preparation process must be carefully regulated to maintain this compound’s chemical structure. A neutral pH (around 7.4) is typically maintained to avoid any adverse reactions that could compromise the compound’s efficacy[].

Purification Techniques

After synthesis, purification techniques such as crystallization or filtration are employed to remove impurities from this compound. These methods ensure that the final product meets pharmaceutical-grade purity standards, which is crucial for clinical applications[].

Storage Conditions Post-Preparation

Once prepared, this compound must be stored under specific conditions to maintain its stability over time. Typically, it is stored at very low temperatures (-80°C) to prevent degradation and preserve its beta-lactamase inhibitory properties until it is ready for use[].

Challenges in this compound Preparation

Several challenges can arise during the preparation of this compound:

Maintaining Consistency: Ensuring consistent quality across different batches can be difficult due to variations in raw materials or environmental conditions.

Avoiding Degradation: this compound can degrade if exposed to inappropriate temperatures or pH levels during preparation.

Achieving High Purity: Purification processes must be optimized to remove all impurities without compromising yield or efficacy[].

Innovations in this compound

Recent advancements have led to more efficient and scalable preparation for this compound:

Automated Synthesis Systems: These systems allow for more precise control over temperature, pH, and solvent usage, reducing human error.

Improved Purification Techniques: New filtration and crystallization technologies have enhanced the ability to achieve higher purity levels with minimal loss of product.

Green Chemistry Approaches: Efforts are being made to develop environmentally friendly solvents and processes that reduce waste and energy consumption during preparation[].

These innovations are helping improve both the quality and scalability of this compound production.

Industrial Scale-Up of this compound Preparation

Scaling up from laboratory-level synthesis to industrial production introduces several new challenges:

Equipment Requirements: Large-scale production requires specialized equipment that can handle bigger volumes while maintaining precise control over temperature and pH.

Cost Efficiency: The cost of raw materials and energy consumption must be optimized without compromising product quality.

Regulatory Compliance: Industrial-scale production must adhere to strict regulatory standards regarding cleanliness, consistency, and safety[].

Despite these challenges, advancements in pharmaceutical manufacturing technology have made it possible to produce large quantities of this compound efficiently.

Future for this compound Preparation.

As technology continues to evolve, future improvements in this compound preparation may include:

Nanotechnology-Based Purification: Using nanotechnology could allow for even more precise purification processes.

AI-Powered Process Optimization: Artificial intelligence could be employed to optimize every step of the preparation process by predicting potential issues before they arise.

Sustainable Production Methods: Continued efforts toward greener chemistry could make the production process more environmentally friendly while reducing costs.

These advancements promise to further enhance the efficiency and sustainability of this compound production.

Chemical Reactions Analysis

Key Chemical Reactions Involved in Xeruborbactam’s Activity

Covalent Bond Formation with Beta-Lactamases

One of the primary chemical reactions that this compound undergoes is the formation of covalent bonds with serine beta-lactamases (SBLs). These enzymes use a serine residue in their active site to hydrolyze beta-lactams. This compound reacts with this serine residue, forming a stable covalent bond that blocks the enzyme's activity[^1]. This reaction effectively neutralizes the enzyme, preventing it from breaking down antibiotics[].

Interaction with Metallo-Beta-Lactamases (MBLs)

This compound also inhibits metallo-beta-lactamases (MBLs), which rely on zinc ions in their active sites to catalyze the hydrolysis of beta-lactams. The chemical reaction between this compound and MBLs involves chelation of these zinc ions, which disrupts the enzyme’s ability to function. By binding to the metal ions, this compound prevents MBLs from breaking down antibiotics, making it effective against a broader range of resistant bacteria[].

Hydrolysis Prevention Mechanism

A critical aspect of this compound’s chemical reactivity is its ability to prevent the hydrolysis of beta-lactams. Normally, beta-lactams are hydrolyzed by beta-lactamase enzymes, rendering them inactive. This compound inhibits this process by forming stable complexes with the enzymes, thereby preserving the integrity and activity of co-administered antibiotics[].

Role of Boron in this compound’s Reactivity

Boron plays a pivotal role in this compound’s chemical reactivity. The boron atom in its structure enhances its ability to form covalent bonds with serine residues in SBLs and coordinate metal ions in MBLs. This dual functionality makes boron-based inhibitors like this compound highly effective across multiple classes of beta-lactamases[][].

Reaction Kinetics and Efficiency Analysis

Reaction rates vary depending on the class of beta-lactamase being targeted. For example, this compound reacts more rapidly with Class A serine beta-lactamases than with Class B metallo-beta-lactamases due to differences in enzyme structure and active site accessibility. Additionally, factors such as pH and temperature can influence these reaction rates, affecting how quickly and effectively this compound inhibits different enzymes[].

Enzyme Inhibition Dynamics in this compound’s Chemical Reactions

Serine Beta-Lactamase Inhibition

This compound inhibits serine beta-lactamases through acylation reactions. When it binds to the serine residue in the enzyme's active site, it forms a covalent acyl-enzyme complex that blocks further enzymatic activity. This reaction is irreversible under normal physiological conditions, making it a highly effective method of inhibition[].

Metallo-Beta-Lactamase Inhibition

In contrast to SBLs, metallo-beta-lactamases rely on zinc ions for their catalytic activity. This compound inhibits these enzymes by coordinating with the zinc ions in their active sites, preventing them from participating in hydrolysis reactions. This inhibition mechanism is particularly important for targeting resistant bacteria that produce MBLs[].

Comparative Inhibition Potency

This compound exhibits different levels of potency depending on the class of beta-lactamase it targets. It tends to be more potent against Class A and Class D serine beta-lactamases compared to Class B metallo-beta-lactamases due to differences in enzyme structure and reactivity[].

Scientific Research Applications

Role of Xeruborbactam in Antibiotic Resistance Research

This compound has become a key compound in research aimed at understanding and combating antibiotic resistance. Its ability to inhibit multiple classes of beta-lactamases, including carbapenemases and extended-spectrum beta-lactamases (ESBLs), makes it a powerful tool for studying resistance mechanisms in bacteria such as Enterobacterales and Pseudomonas aeruginosa 1. Research has shown that this compound is effective against carbapenem-resistant Enterobacterales (CRE) and ESBL-producing bacteria, which are major contributors to hospital-acquired infections 2. By inhibiting these enzymes, this compound allows researchers to explore new therapeutic approaches for treating multidrug-resistant infections[].

Potency Against Beta-Lactamases

In vitro studies have demonstrated this compound’s potent inhibitory activity against a wide range of beta-lactamases from different molecular classes (A, B, C, D). These studies show that this compound can effectively inhibit both serine beta-lactamases and metallo-beta-lactamases, making it one of the most versatile BLIs currently under investigation 3. This broad-spectrum inhibition is critical for its use in combating resistant bacterial strains that produce multiple types of beta-lactamases[].

Applications of this compound in Clinical Microbiology Research

In clinical microbiology research, this compound is used as a tool for identifying pathogens that produce beta-lactamases. By inhibiting these enzymes during laboratory testing, researchers can determine whether a bacterial strain is producing beta-lactamases and assess its resistance profile[].

Role in Drug Development Research

Xerurbartcam is being actively studied in preclinical trials as part of new antibiotic combinations designed to combat multidrug-resistant bacteria. These studies aim to develop treatments that combine xerurbartcam with existing antibiotics to enhance their efficacy against resistant strains .

Mechanistic Studies Using Xerurbartcam

Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) have been used to study the structural interactions between xerurbartcam and beta-lacamase enzymes . These studies provide detailed images of how xerurbartcam interacts with different enzyme classes, helping researchers design more effective inhibitors[].

Comparison with Similar Compounds

Compare xeruborbactam with other similar compounds, including taniborbactam, vaborbactam, relebactam, and avibactam, to understand its unique features and advantages.

Comparison with Taniborbactam

Both this compound and taniborbactam are boronate-based BLIs that inhibit serine and metallo-beta-lactamases. However, this compound has been shown to have a broader spectrum of inhibition, particularly against MBLs like NDM-1, which is a significant contributor to carbapenem resistance in Enterobacterales. Taniborbactam also inhibits MBLs but may not be as effective across all classes as this compound[].

Comparison with Vaborbactam

Vaborbactam is another boronic acid-based BLI but is more specific to serine beta-lactamases, particularly KPC-producing bacteria. Unlike this compound, vaborbactam does not inhibit metallo-beta-lactamases like NDM or VIM.

Vaborbactam is highly potent against Class A beta-lactamases such as KPC but lacks the broad-spectrum activity seen with xeruborbactam6. This compound’s ability to inhibit both serine and metallo-beta-lactamases gives it an edge in treating infections caused by bacteria producing multiple types of beta-lactamases.

Comparison with Relebactam

Relebactam is another serine beta-lactamase inhibitor that primarily targets Class A and C enzymes8. While relebactam is effective against KPC-producing bacteria, it does not inhibit metallo-beta-lacamases like xeruborbartcam does9.

Relebartcam is typically used in combination with imipenem for treating resistant infections. Studies comparing imipenem-relebartcam and imipenem-xerurbartcam combinations have shown that xerurbartcam offers broader coverage due to its activity against MBLs10.

Comparison with Avibartcam

Avibartcam inhibits Class A, C, and D beta-lacamases but does not target metallo-beta-lacamases like NDM or VIM. This limits its use in treating infections caused by bacteria producing these types of enzymes.

Common Problem

How does xerurbartcam compare to tanibarbartcam?

Xerurbartcam has a broader spectrum than tanibarbartcam, particularly against certain MBLs like NDM-producing bacteria.

What makes xerurbartcam different from vaborbartcam?

Xerurbartcam inhibits both serine and metallo-beta-lacamases, while vaborbartcam is more specific to serine enzymes like KPC.

Can xerurbartcam be used in combination with other antibiotics?

Yes, xerurbartcam is often combined with beta-lacam antibiotics like meropenem or cefepime to enhance their efficacy against resistant bacteria.

What are the main advantages of xerurbartcam over avibarbartcam?

Xerurbartcam has a broader inhibition spectrum, including activity against metallo-beta-lacamases (MBLs), which avibarbartcam lacks.

Why is it important to compare BLIs like xerurbartcam?

Comparing BLIs helps researchers identify the most effective treatments for combating different types of resistant bacteria.  

What is xerurbartcam used for in scientific research?

Xerurbartcam is primarily used in research focused on combating antibiotic resistance by inhibiting beta-lacamase enzymes produced by resistant bacteria[].

How does xerurbartcam enhance the efficacy of antibiotics?

Xerurbartcam prevents the degradation of antibiotics by inhibiting beta-lacamases, allowing the antibiotics to remain effective against resistant bacteria.

What are some challenges faced when researching xerurbartcam?

Challenges include enzyme variability across bacterial strains and maintaining stability during experiments[].

How is xerurbartcam being used in drug development?

Xerurbartcam is being used in preclinical studies to develop new antibiotic combinations targeting multidrug-resistant bacteria[].

What are future directions for research involving xerurbartcam?

Future research may focus on expanding its use against emerging resistant strains and exploring new combinations with other antibiotics for enhanced efficacy.

What are the key chemical reactions involved in xeruborbactam’s mechanism?

Xeruborbartcam primarily forms covalent bonds with serine residues in SBLs and chelates zinc ions in MBLs[].

How does xeruborbartcam inhibit metallo-beta-lacamases?

Xeroburbartcam inhibits MBLs by coordinating with zinc ions required for enzymatic activity[].

What role does boron play in xeroburbartcam's reactivity?

Boron enhances stability and reactivity by facilitating covalent bonding and metal ion coordination[].

How do pH levels affect xeroburbartcam's chemical reactions?

pH influences reaction stability;  neutral or slightly acidic conditions optimize enzyme inhibition.

What are some challenges analyzing xerburbartcam's chemical reactions?

Challenges include enzyme variability across bacterial strains and maintaining consistent reaction conditions during testing[].

What is this compound?

This compound is a cyclic boronate beta-lactamase inhibitor used primarily in combination with other antibiotics to combat resistant bacterial strains[].

Why is the preparation method important for this compound?

The method used to prepare this compound affects its stability, purity, and effectiveness as a beta-lactamase inhibitor[][].

What are some common challenges in preparing this compound?

Common challenges include maintaining consistency across batches, avoiding degradation during synthesis, and achieving high levels of purity through purification techniques[].

How does temperature affect the preparation process?

Temperature control is critical during both synthesis and storage;  improper temperature conditions can lead to degradation or reduced potency[][].

What innovations have improved this compound’s preparation?

Recent innovations include automated synthesis systems, improved purification techniques, and green chemistry approaches that reduce waste while increasing efficiency[].

Properties

CAS No.

2170834-63-4

Molecular Formula

C10H8BFO4

Molecular Weight

221.98 g/mol

IUPAC Name

(1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylic acid

InChI

InChI=1S/C10H8BFO4/c12-7-2-1-4-5-3-6(5)11(15)16-9(4)8(7)10(13)14/h1-2,5-6,15H,3H2,(H,13,14)/t5-,6-/m1/s1

InChI Key

KOHUFVUIYUCFNG-PHDIDXHHSA-N

Isomeric SMILES

B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

Canonical SMILES

B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)O)O

Origin of Product

United States

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